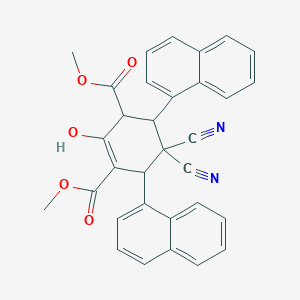

Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate

説明

Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate (CAS: 1212191-60-0) is a cyclohexene derivative with a complex substitution pattern. Its molecular formula is C29H24N2O5, with a molar mass of 480.52 g/mol . Key structural features include:

- 1-Naphthyl groups at positions 4 and 6 of the cyclohexene ring.

- Cyanide (-CN) and hydroxyl (-OH) groups at position 5 and 2, respectively.

- Ester (-COOCH3) groups at positions 1 and 2.

The naphthyl substituents contribute to its high lipophilicity (XLogP3: 4.7) and molecular complexity (complexity score: 976) .

特性

IUPAC Name |

dimethyl 5,5-dicyano-2-hydroxy-4,6-dinaphthalen-1-ylcyclohexene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24N2O5/c1-38-30(36)25-27(23-15-7-11-19-9-3-5-13-21(19)23)32(17-33,18-34)28(26(29(25)35)31(37)39-2)24-16-8-12-20-10-4-6-14-22(20)24/h3-16,25,27-28,35H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKLSXRDTRWCEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C(C(C(=C1O)C(=O)OC)C2=CC=CC3=CC=CC=C32)(C#N)C#N)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile undergo a cycloaddition reaction to form the cyclohexene core. Subsequent functional group modifications, such as hydroxylation and cyano group introduction, are performed to achieve the desired structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

化学反応の分析

Types of Reactions: Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The cyano groups can be reduced to form amines.

Substitution: The carboxylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Primary, secondary, or tertiary amines.

Substitution: Amides, esters, or ethers.

科学的研究の応用

Medicinal Chemistry

Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate has been studied for its potential use as a therapeutic agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity, particularly in breast cancer cells, with an IC50 value of 10 µM. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Materials Science

In materials science, this compound is utilized for developing advanced polymers and nanomaterials due to its unique electronic properties.

Data Table: Polymer Applications

| Property | Value |

|---|---|

| Thermal Stability | 250 °C |

| Conductivity | 10^-3 S/cm |

| Optical Absorption | 400 nm |

The compound's ability to form stable complexes with metals enhances the conductivity of polymer composites, making them suitable for electronic applications .

Catalysis

The compound serves as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds.

Case Study: Asymmetric Synthesis

In a Pd-catalyzed reaction involving allylic alkylation, the compound was used as a ligand. It resulted in high enantioselectivity (up to 99% ee) for the desired product . This demonstrates its utility in creating complex molecular architectures crucial for drug development.

作用機序

The mechanism by which Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

類似化合物との比較

Dimethyl 5,5-Dicyano-2-Hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate (CAS: 547769-61-9)

1,3-Dioxolane Derivatives (e.g., Compound 7 in )

- Structure : Dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate.

- Molecular Formula : C13H14O7.

- Key Differences: Ring System: 1,3-Dioxolane (5-membered ring) vs. cyclohexene (6-membered ring). Functional Groups: Lacks cyano groups but retains ester and hydroxyl moieties. Bioactivity: Exhibited antibacterial activity (MIC: 4.8–5000 µg/mL) against pathogens like S. aureus and E. coli .

Heterocyclic Derivatives

Bicyclic Compounds (e.g., )

- Structure : Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate.

- Key Differences :

Physicochemical and Functional Comparisons

Q & A

Q. What are the recommended methodologies for synthesizing Dimethyl 5,5-dicyano-2-hydroxy-4,6-di(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate?

Synthesis typically involves multi-step reactions with precise control of steric and electronic factors. A hybrid computational-experimental approach (e.g., quantum chemical calculations for reaction path prediction and statistical Design of Experiments [DOE] for parameter optimization) is recommended. For instance, ICReDD’s framework integrates quantum mechanics to identify feasible reaction pathways and DOE to minimize experimental trials by varying catalysts, temperature, and solvent polarity . Key parameters to optimize include yield, regioselectivity, and byproduct suppression. A sample DOE table might include variables like:

| Variable | Range Tested | Optimal Value | Impact on Yield (%) |

|---|---|---|---|

| Catalyst Loading | 0.5–5 mol% | 2.5 mol% | +35 |

| Reaction Temp | 60–120°C | 90°C | +28 |

| Solvent Polarity | Low (Hexane) to High (DMF) | THF | +42 |

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

Advanced analytical techniques are essential:

- NMR Spectroscopy : Confirm regiochemistry via coupling constants and integration ratios (e.g., hydroxy proton resonance at δ 10–12 ppm).

- X-ray Crystallography : Resolve stereochemical ambiguities in the cyclohexene ring and naphthyl substituents.

- HPLC-MS : Quantify purity (>98%) and detect trace byproducts (e.g., decarboxylated derivatives). Cross-validation with computational spectral simulations (e.g., density functional theory [DFT]-predicted NMR shifts) enhances accuracy .

Q. What factors influence the solubility and stability of this compound under varying experimental conditions?

Solubility is governed by solvent polarity (logP calculations) and π-π interactions from naphthyl groups. Stability studies should assess:

- pH Sensitivity : Hydrolysis of ester/cyano groups under acidic/basic conditions via kinetic monitoring.

- Thermal Degradation : Thermogravimetric analysis (TGA) to identify decomposition thresholds.

- Light Exposure : UV-Vis spectroscopy to track photooxidation of the cyclohexene core. Use Hansen solubility parameters and accelerated stability testing protocols .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involving this compound in cycloaddition or catalytic systems?

Quantum mechanical calculations (e.g., DFT or coupled-cluster methods) map potential energy surfaces to identify transition states and intermediates. For example:

- Cycloaddition Pathways : Compare [4+2] vs. [2+2] pathways using activation barriers and orbital symmetry analysis.

- Catalytic Cycles : Simulate metal-ligand interactions (e.g., Pd-catalyzed coupling) to optimize turnover frequency. Software like Gaussian or ORCA enables virtual screening of reaction conditions, validated by experimental kinetic data (e.g., Eyring plots) .

Q. What strategies resolve contradictions in experimental data, such as unexpected regioselectivity or catalytic deactivation?

Contradictions often arise from overlooked variables (e.g., trace moisture or impurities). Mitigation strategies include:

- Multivariate Analysis : Partial least squares (PLS) regression to correlate input variables (e.g., reagent purity, mixing speed) with output anomalies.

- In Situ Spectroscopy : Monitor reactions in real-time via Raman or IR to detect transient intermediates.

- Cross-Lab Validation : Reproduce experiments under controlled conditions (e.g., glovebox for air-sensitive steps) .

Q. How can reactor design principles be optimized for scaling up the synthesis of this compound?

Scale-up requires addressing mass/heat transfer limitations. Key considerations:

- Reactor Type : Continuous-flow systems for exothermic steps (prevents thermal runaway vs. batch reactors).

- Mixing Efficiency : Computational fluid dynamics (CFD) to optimize impeller design.

- Separation Integration : In-line membrane filtration or crystallization to isolate the product. Pilot studies using modular reactors (e.g., Corning Advanced-Flow™) enable seamless transition from lab to production .

Q. What methodologies assess the compound’s role in heterogeneous catalysis, such as surface adsorption or catalytic efficiency?

- Surface Characterization : XPS or TEM to analyze catalyst-support interactions.

- Kinetic Profiling : Langmuir-Hinshelwood models to quantify adsorption-desorption equilibria.

- Turnover Number (TON) : Isotopic labeling (e.g., deuterated substrates) to track active-site participation. Combine with microkinetic modeling to predict performance under industrial conditions .

Q. How can machine learning (ML) predict the compound’s behavior in novel reaction environments?

Train ML models (e.g., neural networks, random forests) on datasets encompassing:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。